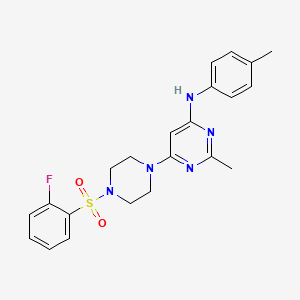![molecular formula C19H29ClN2O B11331257 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide is a chemical compound with a complex structure that includes an azepane ring, a chlorophenyl group, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Butanamide Moiety: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- 2-(azepan-1-yl)ethyl methacrylate
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C19H29ClN2O |
|---|---|
分子量 |
336.9 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H29ClN2O/c1-15(2)13-19(23)21-14-18(16-9-5-6-10-17(16)20)22-11-7-3-4-8-12-22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3,(H,21,23) |
InChIキー |
FUHNXFAVYLKWQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331174.png)
![N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11331180.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11331188.png)
![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11331191.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331202.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11331203.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B11331209.png)
![N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11331217.png)
![(2-methylphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331224.png)
![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11331227.png)
![N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331233.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11331246.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11331247.png)
